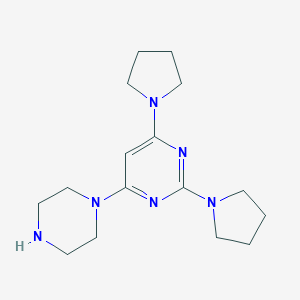

4-(Piperazin-1-yl)-2,6-di(pyrrolidin-1-yl)pyrimidine

概述

描述

4-(Piperazin-1-yl)-2,6-di(pyrrolidin-1-yl)pyrimidine is a nitrogen-containing heterocyclic compound featuring a central pyrimidine ring substituted at the 2-, 4-, and 6-positions with pyrrolidine and piperazine moieties. The pyrimidine core is a privileged scaffold in medicinal chemistry due to its ability to mimic purine bases, enabling interactions with biological targets such as kinases and receptors . The compound’s structural uniqueness arises from the combination of piperazine (a six-membered diamine ring) and pyrrolidine (a five-membered saturated amine), which influence its electronic, steric, and solubility properties.

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Piperazin-1-yl)-2,6-di(pyrrolidin-1-yl)pyrimidine typically involves the reaction of pyrimidine derivatives with piperazine and pyrrolidine under specific conditionsThe reaction conditions often include the use of solvents like dimethylformamide (DMF) and catalysts such as potassium carbonate (K2CO3) to facilitate the reaction .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow synthesis techniques to enhance yield and efficiency. The use of automated reactors and optimized reaction conditions can significantly reduce production time and costs while maintaining high purity and consistency of the final product.

化学反应分析

Types of Reactions

4-(Piperazin-1-yl)-2,6-di(pyrrolidin-1-yl)pyrimidine undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using reagents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) to introduce oxygen-containing functional groups.

Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) to convert specific functional groups into their reduced forms.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)

Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

Substitution: Halogenated derivatives, nucleophiles like amines or thiols

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction can produce amines or alcohols.

科学研究应用

Inflammatory Diseases

Research has demonstrated that derivatives of 4-(Piperazin-1-yl)-2,6-di(pyrrolidin-1-yl)pyrimidine can act as non-competitive inhibitors of inflammatory caspases (caspase-1, -4, and -5). These enzymes are crucial therapeutic targets for autoimmune and inflammatory diseases. A study highlighted the modification of aryl substituents on the piperazine ring to enhance inhibitory potency against these caspases, suggesting a pathway for developing new anti-inflammatory drugs .

Cancer Treatment

The compound has shown promise in cancer research, particularly in targeting pathways involved in tumor progression. Its structural modifications have been explored to improve selectivity and efficacy against various cancer cell lines. The ability to inhibit specific protein interactions involved in cancer cell survival presents a compelling avenue for further investigation .

Neurological Disorders

Given its piperazine structure, this compound may also have applications in treating neurological disorders. Compounds with similar structures have been noted for their neuroprotective effects and potential use in conditions such as depression and anxiety disorders .

Case Study 1: Inhibition of Inflammatory Caspases

In a study published in Bioorganic & Medicinal Chemistry Letters, researchers synthesized various derivatives of this compound and evaluated their inhibitory effects on inflammatory caspases. The findings indicated that specific modifications led to significant increases in potency compared to the parent compound, highlighting its potential as a therapeutic agent for inflammatory conditions .

Case Study 2: Anticancer Activity

Another research article focused on the anticancer properties of this compound, where it was tested against several cancer cell lines. Results showed that certain derivatives exhibited cytotoxic effects, leading to apoptosis in cancer cells through the modulation of key signaling pathways involved in cell survival .

Data Table: Summary of Applications

作用机制

The mechanism of action of 4-(Piperazin-1-yl)-2,6-di(pyrrolidin-1-yl)pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and influencing various biochemical pathways. For example, it may bind to G protein-coupled receptors (GPCRs) and alter signal transduction processes, leading to changes in cellular responses .

相似化合物的比较

Structural Comparison with Similar Pyrimidine Derivatives

The table below highlights key structural differences between the target compound and analogous pyrimidine derivatives:

Key Observations :

- The target compound’s dual pyrrolidine groups distinguish it from analogs like Imp. G, which features a piperazine-linked dimer. Pyrrolidine’s smaller size and reduced polarity may enhance membrane permeability compared to bulkier substituents .

- Piperazine-containing derivatives (e.g., 4,6-dimethyl-2-(piperazin-1-yl)pyrimidine) are often synthesized under conditions requiring excess piperazine to suppress byproducts, suggesting similar synthetic challenges for the target compound .

Physicochemical Properties and Implications

| Property | Target Compound | 4,6-Dimethyl-2-(piperazin-1-yl)pyrimidine | Imp. G |

|---|---|---|---|

| Polarity | Moderate (piperazine + pyrrolidine) | High (piperazine + methyl) | High (dual piperazine-pyrimidine) |

| Lipophilicity (LogP) | Estimated higher due to pyrrolidine | Lower (polar methyl groups) | Low (extended conjugation) |

| Solubility | Soluble in polar aprotic solvents | High aqueous solubility | Poor (dimeric structure) |

Key Insights :

生物活性

4-(Piperazin-1-yl)-2,6-di(pyrrolidin-1-yl)pyrimidine (CAS No. 111641-17-9) is a compound with a molecular weight of 302.42 g/mol and the molecular formula CHN. This compound has garnered interest in medicinal chemistry due to its potential biological activities, particularly as an anticancer agent and its effects on various cellular pathways. This article explores its biological activity, supported by research findings, case studies, and data tables.

| Property | Value |

|---|---|

| Molecular Formula | CHN |

| Molecular Weight | 302.42 g/mol |

| CAS Number | 111641-17-9 |

| Purity | Not specified |

| Storage Conditions | Keep in dark place, sealed, 2-8°C |

Anticancer Properties

Recent studies indicate that derivatives of this compound exhibit significant anticancer properties. For instance, a series of derivatives were synthesized and evaluated as inhibitors of the Akt pathway, which is crucial for cancer cell proliferation and survival. Notably, compounds such as 5q and 5t demonstrated potent Akt1 inhibitory activity with IC values of 18.0 nM and 21.3 nM, respectively. These compounds also showed desirable antiproliferative effects against prostate cancer cell lines LNCaP and PC-3 .

The mechanism underlying the anticancer activity involves the inhibition of the Akt signaling pathway, which plays a pivotal role in regulating cell growth and apoptosis. By inhibiting Akt, these compounds can induce apoptosis in cancer cells, thereby reducing tumor growth .

Structure-Activity Relationship (SAR)

Research has focused on understanding the structure-activity relationship (SAR) for optimizing the biological activity of these compounds. Modifications in the piperazine and pyrrolidine moieties have been shown to enhance potency against various cancer cell lines. For example, introducing different substituents at specific positions on the pyrimidine core can significantly affect the compound's efficacy .

Study on Antiproliferative Effects

A study published in PubMed evaluated a series of pyrrolopyrimidine derivatives for their antiproliferative effects. The study highlighted that specific modifications to the piperazine ring improved the overall biological activity against prostate cancer cells .

In Vivo Studies

In vivo studies are essential to confirm the efficacy observed in vitro. Preliminary results indicate that certain derivatives of this compound significantly inhibited tumor growth in animal models, suggesting potential for further development as therapeutic agents .

常见问题

Basic Research Questions

Q. How can researchers optimize the synthesis of 4-(Piperazin-1-yl)-2,6-di(pyrrolidin-1-yl)pyrimidine to improve yield and purity?

Methodological Answer: Synthetic optimization requires careful selection of substituents and reaction conditions. For example, introducing alkoxy groups (e.g., methoxy or ethoxy) at specific positions can enhance solubility and reduce side reactions during nucleophilic substitutions . Thermal analysis (e.g., differential scanning calorimetry) can identify decomposition temperatures, guiding solvent selection and reaction heating protocols . Parallel synthesis approaches, as seen in piperazinyl-pyrrolidine derivatives, allow systematic variation of substituents (e.g., phenylmethyl vs. phenylethyl groups) to assess steric and electronic effects on yield .

Q. What analytical techniques are recommended for characterizing this compound and its impurities?

Methodological Answer: High-performance liquid chromatography (HPLC) coupled with mass spectrometry (LC-MS) is critical for detecting trace impurities, such as dihydrochloride salts or byproducts like 2,2'-(Piperazine-1,4-diyl)dipyrimidine (CAS: 84746-24-7) . Nuclear magnetic resonance (NMR) spectroscopy, particularly ¹H/¹³C and 2D-COSY, resolves structural ambiguities in piperazine and pyrrolidine substituents . Reference standards (e.g., MM0464.12 and MM0464.21) should be used to validate retention times and quantify impurities .

Q. How can computational methods aid in designing reactions involving this compound?

Methodological Answer: Quantum chemical calculations (e.g., density functional theory) predict reaction pathways and transition states, reducing trial-and-error experimentation. For instance, ICReDD’s reaction path search methods combine computational modeling with experimental validation to optimize conditions for piperazine-functionalized heterocycles . Machine learning algorithms can analyze substituent effects on reactivity, as demonstrated in alkoxy-substituted pyridine derivatives .

Advanced Research Questions

Q. How can researchers resolve contradictions in pharmacological data for this compound across studies?

Methodological Answer: Contradictions often arise from assay variability (e.g., receptor-binding vs. functional activity assays). Orthogonal validation using in vitro (e.g., calcium flux assays) and in silico (molecular docking) methods can clarify discrepancies . For example, ICReDD’s feedback loop integrates experimental data into computational models to refine predictions of bioactivity . Additionally, batch-to-batch impurity profiling (e.g., using MM0464.20 standard) ensures consistency in biological testing .

Q. What strategies are effective for assessing the compound’s stability under varying pH and temperature conditions?

Methodological Answer: Accelerated stability studies should employ forced degradation protocols:

- Acidic/alkaline hydrolysis: Expose the compound to 0.1M HCl/NaOH at 60°C for 24 hours, then analyze degradation products via LC-MS .

- Thermal stress: Heat samples at 80°C for 48 hours and monitor decomposition using thermogravimetric analysis (TGA) .

Key degradation products (e.g., pyrimidine ring-opened derivatives) should be cross-referenced with impurity standards (e.g., MM0421.02) .

Q. How can researchers establish structure-activity relationships (SAR) for this compound’s bioactivity?

Methodological Answer: SAR studies require systematic substitution of piperazine and pyrrolidine moieties. For example:

- Replace pyrrolidine with morpholine to assess hydrogen-bonding effects.

- Introduce electron-withdrawing groups (e.g., fluorine) to the pyrimidine ring to modulate receptor affinity .

Biological data should be correlated with computational docking scores (e.g., AutoDock Vina) to validate binding modes . Pharmacokinetic parameters (e.g., logP) can be predicted using ChemAxon or ACD/Labs software .

Q. What experimental designs address discrepancies in toxicity profiles reported for piperazine derivatives?

Methodological Answer: Use tiered toxicity testing:

- In vitro: Ames test for mutagenicity and mitochondrial toxicity assays (e.g., Seahorse XF Analyzer) .

- In vivo: Acute toxicity studies in rodents (OECD 423) with histopathological analysis of liver/kidney tissues.

Contradictory data may arise from impurities (e.g., dihydrochloride salts); thus, impurity profiling using standards like MM0421.03 is essential .

属性

IUPAC Name |

4-piperazin-1-yl-2,6-dipyrrolidin-1-ylpyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H26N6/c1-2-8-20(7-1)14-13-15(21-11-5-17-6-12-21)19-16(18-14)22-9-3-4-10-22/h13,17H,1-12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XTPTVAPEXHUUDR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)C2=CC(=NC(=N2)N3CCCC3)N4CCNCC4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H26N6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70561916 | |

| Record name | 4-(Piperazin-1-yl)-2,6-di(pyrrolidin-1-yl)pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70561916 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

302.42 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

111641-17-9 | |

| Record name | 4-(Piperazin-1-yl)-2,6-di(pyrrolidin-1-yl)pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70561916 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。